molecular formula C10H24N2O2 B14410489 1-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propan-2-ol CAS No. 83016-71-1

1-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propan-2-ol

Cat. No.: B14410489
CAS No.: 83016-71-1
M. Wt: 204.31 g/mol
InChI Key: KIHUTSHTIVYBFP-UHFFFAOYSA-N
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Description

1-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propan-2-ol is an organic compound with the molecular formula C10H23NO2. This compound is a tertiary amine and alcohol, making it a versatile molecule in various chemical reactions and applications. It is a liquid at room temperature and is known for its polyfunctional nature, having both ether and hydroxyl functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propan-2-ol can be synthesized by reacting dimethylamine with ethylene oxide, followed by further reactions to introduce the propanol group. The reaction typically involves:

    Dimethylamine: and as starting materials.

    Reaction conditions: The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors where dimethylamine and ethylene oxide are reacted in a continuous process. The product is then purified through distillation and other separation techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form simpler amines and alcohols.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Ketones and aldehydes.

    Reduction: Simpler amines and alcohols.

    Substitution: Various substituted amines and ethers.

Scientific Research Applications

1-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propan-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential use in biochemical assays and as a component in buffer solutions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of surfactants, corrosion inhibitors, and as a catalyst in polymerization reactions.

Mechanism of Action

The mechanism of action of 1-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propan-2-ol involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors due to its amine and alcohol functionalities.

    Pathways Involved: It can participate in metabolic pathways involving amine and alcohol metabolism, influencing biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(Dimethylamino)ethoxy]ethanol: Shares similar functional groups but lacks the propanol moiety.

    Dimethylaminoisopropanol: Similar structure but with different positioning of functional groups.

Uniqueness

1-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propan-2-ol is unique due to its combination of tertiary amine, ether, and alcohol functionalities, making it a versatile compound in various chemical and industrial applications.

Properties

CAS No.

83016-71-1

Molecular Formula

C10H24N2O2

Molecular Weight

204.31 g/mol

IUPAC Name

1-[2-[2-(dimethylamino)ethoxy]ethyl-methylamino]propan-2-ol

InChI

InChI=1S/C10H24N2O2/c1-10(13)9-12(4)6-8-14-7-5-11(2)3/h10,13H,5-9H2,1-4H3

InChI Key

KIHUTSHTIVYBFP-UHFFFAOYSA-N

Canonical SMILES

CC(CN(C)CCOCCN(C)C)O

Origin of Product

United States

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